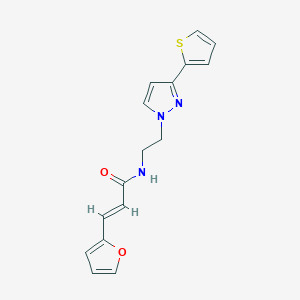

(E)-3-(furan-2-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide

Descripción general

Descripción

(E)-3-(furan-2-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide is a synthetic organic compound that features a furan ring, a thiophene ring, and a pyrazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide typically involves multi-step organic reactions. One possible route includes:

Formation of the furan ring: This can be achieved through the cyclization of a suitable precursor.

Synthesis of the thiophene ring: Thiophene can be synthesized via the Paal-Knorr synthesis or other cyclization methods.

Construction of the pyrazole ring: Pyrazole rings are often synthesized through the reaction of hydrazines with 1,3-diketones.

Coupling reactions: The furan, thiophene, and pyrazole rings are then coupled through various organic reactions such as Suzuki coupling or Heck reaction.

Formation of the acrylamide group:

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up processes.

Análisis De Reacciones Químicas

Types of Reactions

(E)-3-(furan-2-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form different derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Cyclization: The compound can undergo cyclization reactions to form new heterocyclic structures.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, alkylating agents.

Cyclization conditions: Acidic or basic catalysts, heat.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan oxides, while reduction may produce saturated derivatives.

Aplicaciones Científicas De Investigación

This compound exhibits significant antinociceptive properties, making it a candidate for pain management therapies. Research indicates that derivatives of this compound can modulate pain responses through interactions with nicotinic acetylcholine receptors. Specifically, studies have demonstrated that related compounds decrease neuropathic pain in animal models by acting on the α7 nicotinic acetylcholine receptor pathway .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antinociceptive | Modulation of α7 nicotinic receptors | |

| Potential Anti-cancer | Cytotoxic effects on cancer cell lines |

Therapeutic Potential

The compound's structural features suggest potential applications in developing new analgesics and anticancer agents . The presence of the furan and thiophene moieties enhances its interaction with biological targets, which can be exploited in drug design.

Case Study: Anticancer Activity

In vitro studies have shown that related derivatives exhibit cytotoxicity against various human cancer cell lines, including HCT116 and MDA-MB-231. The mechanism involves DNA cleavage and interaction with cellular proteins, indicating a dual action that could be harnessed for therapeutic purposes .

Synthesis and Characterization

The synthesis of (E)-3-(furan-2-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide typically involves multi-step reactions including Knoevenagel condensation techniques. Characterization methods such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Mecanismo De Acción

The mechanism of action of (E)-3-(furan-2-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:

Inhibition or activation of enzymes: Modulating the activity of key enzymes in biological pathways.

Binding to receptors: Interacting with cellular receptors to trigger or block signaling pathways.

Disruption of cellular processes: Affecting cellular functions such as DNA replication, protein synthesis, or cell division.

Comparación Con Compuestos Similares

Similar Compounds

(E)-3-(furan-2-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide derivatives: Compounds with similar structures but different substituents.

Other heterocyclic compounds: Compounds containing furan, thiophene, or pyrazole rings.

Uniqueness

This compound is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Actividad Biológica

(E)-3-(furan-2-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. This article reviews the synthesis, characterization, and biological evaluations of this compound, drawing on diverse research findings.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from furan and thiophene derivatives. The compound can be synthesized through the condensation of furan and thiophene-based precursors with appropriate amines and acrylamide derivatives. Characterization methods include NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structural integrity of the compound .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial and fungal strains. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 10 µg/mL |

| Staphylococcus aureus | 8 µg/mL |

| Candida albicans | 12 µg/mL |

These results indicate that the compound has broad-spectrum activity, making it a candidate for further development as an antimicrobial agent .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using DPPH and hydroxyl radical scavenging assays. The compound demonstrated notable scavenging activity with percentages ranging from 70% to 90% at varying concentrations. This suggests that the compound can effectively neutralize free radicals, contributing to its potential therapeutic applications in oxidative stress-related conditions .

Anti-inflammatory Activity

In vitro studies have shown that this compound exhibits significant anti-inflammatory effects. The stabilization of human red blood cell (HRBC) membranes was assessed, revealing a protection percentage ranging from 85% to 95%, indicating strong anti-inflammatory properties comparable to standard anti-inflammatory drugs like diclofenac .

Anticancer Activity

The anticancer potential of this compound has been investigated against various human cancer cell lines. The results indicated that the compound inhibited cell proliferation with IC50 values in the micromolar range. Notably, it showed selective cytotoxicity towards cancer cells while exhibiting low toxicity towards normal cells .

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions between this compound and its biological targets. The compound's ability to interact with key enzymes involved in inflammation and cancer progression has been highlighted, suggesting a multi-target mechanism of action .

Case Studies

Several case studies have been documented regarding the pharmacological effects of this compound:

- Case Study on Antimicrobial Efficacy : A study conducted on a series of pyrazole derivatives demonstrated that compounds similar to this compound exhibited potent antimicrobial activity against resistant strains of bacteria, highlighting its potential in combating antibiotic resistance .

- Case Study on Anticancer Properties : In vitro evaluations against breast cancer cell lines revealed that this compound significantly reduced cell viability and induced apoptosis through caspase activation pathways .

Propiedades

IUPAC Name |

(E)-3-(furan-2-yl)-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c20-16(6-5-13-3-1-11-21-13)17-8-10-19-9-7-14(18-19)15-4-2-12-22-15/h1-7,9,11-12H,8,10H2,(H,17,20)/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDRVBOMKGFJRED-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)NCCN2C=CC(=N2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)NCCN2C=CC(=N2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.